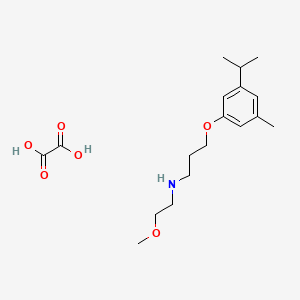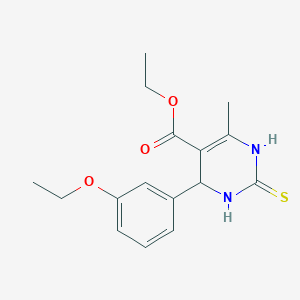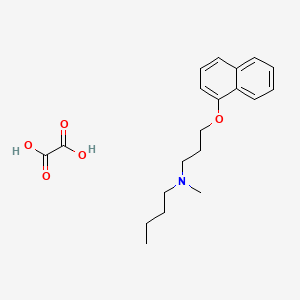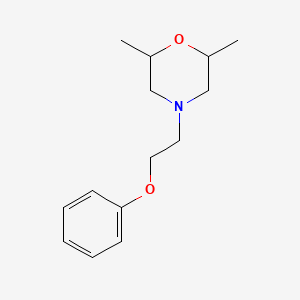![molecular formula C16H22ClNO6 B4003249 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4003249.png)
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)
Overview
Description
2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C16H22ClNO6 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is 359.1135651 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Cyclopropanation
Research on palladium(II)-catalyzed cyclopropanation of allyloxy and allylamino compounds, including derivatives like the one mentioned, has shown that these reactions can yield cyclopropanes with potential applications in synthetic chemistry. These methodologies are instrumental in the development of complex molecular architectures used in drug discovery and material science (Tomilov et al., 1990).
Oxidomolybdenum(VI) Complexes with Tetradentate Ligands
Studies on oxidomolybdenum(VI) complexes highlight the versatility of metal-ligand coordination chemistry in catalysis and materials science. These complexes, formed with ligands like 2-aminoethanol or allyl alcohol, underscore the potential of using such compounds in developing catalysts or functional materials (Lehtonen & Sillanpää, 2007).
Synthesis and Applications in Organic Chemistry
The synthesis and conformational analysis of derivatives related to 2-aminoethanol indicate the importance of these compounds in the construction of heterocycles, which are pivotal in pharmaceuticals and agrochemicals. These studies help in understanding the structural prerequisites for biological activity and can guide the design of new compounds (Saeed et al., 2021).
Anticancer Activity
Research on compounds structurally similar to 2-{[3-(2-allyl-4-chlorophenoxy)propyl]amino}ethanol has shown potential anticancer activities. For instance, certain derivatives have been found to induce apoptosis in cancer cells more effectively than in normal cells, indicating their potential as anticancer agents (Wu et al., 2004).
Biotransformation for Chiral Synthesis
Biotransformation using specific bacterial strains has been utilized for the enantioselective synthesis of chiral intermediates relevant to antifungal agents. This approach demonstrates the potential application of microbial biocatalysis in the pharmaceutical industry for the production of enantiomerically pure compounds (Miao et al., 2019).
Properties
IUPAC Name |
2-[3-(4-chloro-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.C2H2O4/c1-2-4-12-11-13(15)5-6-14(12)18-10-3-7-16-8-9-17;3-1(4)2(5)6/h2,5-6,11,16-17H,1,3-4,7-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJXZWSAFMUMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4003195.png)
![1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4003209.png)
![4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4003216.png)
![3-methoxy-N-[3-(2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4003222.png)

![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B4003238.png)

![phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate](/img/structure/B4003255.png)
![1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4003267.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003270.png)
![(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate](/img/structure/B4003279.png)
